Octadecyl2-chloroacrylate
Description
Octadecyl 2-chloroacrylate (C21H39ClO2) is a long-chain ester derivative of acrylic acid, featuring an octadecyl (C18H37) alkyl group and a chlorine atom at the β-position of the acrylate moiety. This structural configuration imparts unique physicochemical properties, including enhanced thermal stability, hydrophobicity, and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C21H39ClO2 |
|---|---|
Molecular Weight |
359.0 g/mol |
IUPAC Name |
octadecyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C21H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h2-19H2,1H3 |
InChI Key |
XXKPCZNIAIZFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl2-chloroacrylate typically involves the esterification of octadecanol with 2-chloroacrylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The mixture is heated to a temperature range of 60°C to 120°C for 2 to 3 hours, followed by further heating to 130°C to 140°C for 2 to 4 hours to complete the reaction . The product is then purified through vacuum distillation and washing with caustic alkali aqueous solution to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process is designed to minimize environmental impact by avoiding the use of toxic solvents and employing clean production methods .
Chemical Reactions Analysis
Types of Reactions
Octadecyl2-chloroacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo addition polymerization to form polymers with unique properties.
Substitution: The chlorine atom in the 2-chloroacrylate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as 2,2’-azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Scientific Research Applications
Octadecyl2-chloroacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecyl2-chloroacrylate involves its ability to undergo polymerization and substitution reactions. The octadecyl group provides hydrophobic properties, while the 2-chloroacrylate moiety allows for chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .
Comparison with Similar Compounds
Octadecyl Acrylate (C21H40O2)
- Structural Differences : Lacks the chlorine substituent at the β-position.
- Physicochemical Properties: Lower thermal stability compared to the chlorinated derivative due to the absence of electron-withdrawing chlorine. Higher solubility in non-polar solvents owing to reduced polarity.
- Applications : Primarily used in polymer synthesis and coatings ().
Methyl 2-Chloroacrylate (C4H5ClO2)
Octadecyl Chloride (C18H37Cl)
- Structural Differences : A simple alkyl chloride without the acrylate ester group.
- Physicochemical Properties :
Octyl 2-Chloroacetate (C10H19ClO2)
- Structural Differences : Shorter alkyl chain (C8 vs. C18) and chloroacetate instead of chloroacrylate.
- Physicochemical Properties :
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Thermal Stability |
|---|---|---|---|---|---|
| Octadecyl 2-chloroacrylate | C21H39ClO2 | 359.0 | Acrylate ester, β-Cl | Not reported | High (inferred) |
| Octadecyl acrylate | C21H40O2 | 324.5 | Acrylate ester | Not reported | Moderate |
| Methyl 2-chloroacrylate | C4H5ClO2 | 120.5 | Acrylate ester, β-Cl | Not reported | Low |
| Octadecyl chloride | C18H37Cl | 288.9 | Alkyl chloride | ~20 (solid state) | Very high (300°C) |
Table 2: Analytical and Application Insights
Research Findings and Critical Insights
- Thermal Behavior: Octadecyl 2-chloroacrylate is expected to exhibit higher thermal stability than non-halogenated acrylates due to the electron-withdrawing chlorine, though less than octadecyl chloride, which remains stable up to 300°C .
- Chromatographic Separation: The steric selectivity of polymerically bonded octadecyl columns (e.g., Shim-pack GIS C18-P) enables baseline separation of structurally similar compounds, such as chlorinated vs. non-chlorinated acrylates .
- Lubrication Dynamics : Unlike octadecyl chloride, which shows increased friction above its melting point, chloroacrylates may retain functional utility in lubricant formulations due to their ester groups' surface interactions .
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